molecular formula C15H19N3O8 B13924710 [(2S,3R,4R,5R)-3-acetamido-4-acetyloxy-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate

[(2S,3R,4R,5R)-3-acetamido-4-acetyloxy-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate

カタログ番号: B13924710
分子量: 369.33 g/mol
InChIキー: XXYDPUPVLXVDLM-FMKGYKFTSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a pyrimidine nucleoside analog characterized by a tetra-substituted oxolane (tetrahydrofuran) ring. Key structural features include:

  • A 2,4-dioxopyrimidin-1-yl moiety at position 5, which mimics natural nucleobases.
  • A methyl acetate group at position 2, contributing to steric bulk and metabolic stability.

Its molecular formula is C₁₅H₁₉N₃O₉ (calculated based on structural analogs), with a molecular weight of approximately 385.33 g/mol. The compound’s stereochemistry (2S,3R,4R,5R) is critical for biological activity, as minor stereochemical deviations can disrupt binding to enzymatic targets like viral polymerases .

特性

分子式

C15H19N3O8

分子量

369.33 g/mol

IUPAC名

[(2S,3R,4R,5R)-3-acetamido-4-acetyloxy-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate

InChI

InChI=1S/C15H19N3O8/c1-7(19)16-12-10(6-24-8(2)20)26-14(13(12)25-9(3)21)18-5-4-11(22)17-15(18)23/h4-5,10,12-14H,6H2,1-3H3,(H,16,19)(H,17,22,23)/t10-,12-,13-,14-/m1/s1

InChIキー

XXYDPUPVLXVDLM-FMKGYKFTSA-N

異性体SMILES

CC(=O)N[C@@H]1[C@H](O[C@H]([C@@H]1OC(=O)C)N2C=CC(=O)NC2=O)COC(=O)C

正規SMILES

CC(=O)NC1C(OC(C1OC(=O)C)N2C=CC(=O)NC2=O)COC(=O)C

製品の起源

United States

準備方法

Starting Material and Initial Functionalization

  • Starting sugar moiety: The synthesis generally begins with a suitably protected ribose or deoxyribose derivative, often as an oxolane ring with defined stereochemistry.
  • Introduction of acetamido group: The 3-position hydroxyl is converted to an acetamido group via amination followed by acetylation, typically using acetic anhydride or acetyl chloride in the presence of a base or catalyst.
  • Acetylation of hydroxyl groups: The 4-position hydroxyl (and often the 2-position hydroxyl) is protected or converted to an acetyloxy group by acetylation using acetic anhydride under controlled conditions to avoid over-acetylation.

Nucleobase Attachment

  • Glycosylation: The 5-position of the oxolane ring is glycosylated with a uracil derivative (2,4-dioxopyrimidin-1-yl) to form the nucleoside bond. This step often involves activation of the sugar moiety (e.g., as a halide or trichloroacetimidate) and coupling with the nucleobase under Lewis acid catalysis.
  • Selective deprotection and re-acetylation: After nucleobase attachment, selective removal of protecting groups may be performed, followed by re-acetylation to yield the final acetylated nucleoside.

Final Methyl Acetate Formation

  • Methyl acetate group introduction: The methyl acetate substituent at the 2-position is introduced by esterification of the corresponding hydroxymethyl group using acetic anhydride or methyl acetate reagents under acidic or basic catalysis.

Specific Synthetic Routes and Conditions

Based on the analysis of patents and chemical literature, the following detailed synthetic route is representative:

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Protection Acetic anhydride, pyridine Acetylation of free hydroxyl groups to acetyloxy groups
2 Amination & Acetylation Ammonia or amine source, acetic anhydride Conversion of 3-OH to 3-acetamido group
3 Glycosylation Activated sugar (e.g., sugar halide), uracil, Lewis acid catalyst (e.g., TMSOTf) Formation of nucleoside bond at 5-position
4 Esterification Methyl acetate or acetic anhydride Formation of methyl acetate ester at 2-position
5 Purification Chromatography or recrystallization Isolation of pure acetylated nucleoside derivative

Research Findings and Optimization

  • Stereochemical control: The stereochemistry at the sugar ring is crucial for biological activity; thus, stereoselective synthesis or resolution methods are employed to ensure the (2S,3R,4R,5R) configuration.
  • Acetylation selectivity: Controlled acetylation conditions prevent over-acetylation and side reactions. Use of mild bases and low temperatures improves selectivity.
  • Glycosylation efficiency: Lewis acid catalysts such as trimethylsilyl triflate (TMSOTf) enhance coupling yields between sugar and nucleobase.
  • Purification: High-performance liquid chromatography (HPLC) is commonly used to achieve high purity, essential for pharmaceutical applications.

Summary Table of Key Preparation Parameters

Parameter Typical Range/Condition Comments
Acetylation reagent Acetic anhydride (1.1–2 eq) Pyridine as solvent/base
Amination conditions Ammonia in methanol or aqueous medium Room temperature to mild heating
Glycosylation catalyst TMSOTf (0.1–0.5 eq) Anhydrous conditions, inert atmosphere
Temperature range 0°C to 50°C Lower temperatures favor selectivity
Reaction time 1–24 hours Depends on step and scale
Purification method Silica gel chromatography, HPLC Essential for removal of side-products

化学反応の分析

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reagents used.

    Substitution: The acetamido and acetyloxy groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

科学的研究の応用

[(2S,3R,4R,5R)-3-acetamido-4-acetyloxy-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate has several scientific research applications:

作用機序

The mechanism of action of [(2S,3R,4R,5R)-3-acetamido-4-acetyloxy-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The pathways involved may include inhibition of nucleic acid synthesis or modulation of signal transduction pathways .

類似化合物との比較

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name (IUPAC) Substituents/Modifications Molecular Formula Molecular Weight (g/mol) LogD (pH 7.4) Key Applications/Notes
Target Compound: [(2S,3R,4R,5R)-3-acetamido-4-acetyloxy-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate 3-acetamido, 4-acetyloxy, 5-(2,4-dioxopyrimidin-1-yl), 2-methyl acetate C₁₅H₁₉N₃O₉ ~385.33 ~-0.36* Probable antiviral prodrug; acetyl groups enhance membrane permeability .
[(2R,3R,4R,5R)-3,4-bis(acetyloxy)-5-(5-bromo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate 5-bromo substitution on pyrimidine, 3,4-bis(acetyloxy C₁₅H₁₇BrN₂O₉ 449.21 -0.36 Bromine increases molecular weight; potential halogen bonding in target interactions .
2-[[(2R,3S,4R,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy]acetic acid 5-fluoro substitution, carboxylic acid moiety C₁₁H₁₃FN₂O₈ 320.23 Not reported Fluorine enhances metabolic stability; carboxylic acid improves solubility .
((2S,5R)-5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2,5-dihydrofuran-2-yl)methyl acetate Dihydrofuran ring (unsaturated), 5-acetate C₁₂H₁₄N₂O₆ 294.25 ~0.5 (estimated) Unsaturated ring may alter conformational flexibility; lower solubility .
N-{1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1,2-dihydropyrimidin-4-yl}acetamide Ribose-like oxolane with hydroxyl groups, acetamide C₁₂H₁₆N₃O₇ 313.27 -1.2 (estimated) Hydroxyl groups enhance solubility; nucleoside analog for antiviral research .

*Estimated based on structural similarity to .

Key Findings

Substituent Effects on Bioactivity :

  • The brominated analog () exhibits increased molecular weight (449.21 vs. 385.33) due to bromine, which may enhance halogen bonding in enzyme active sites but reduces solubility.
  • The 5-fluoro analog () replaces a hydrogen with fluorine, improving metabolic stability and resistance to enzymatic degradation, a common strategy in antiviral design .

Solubility and LogD :

  • The target compound’s LogD (~-0.36) suggests moderate hydrophilicity, comparable to the brominated analog. However, the ribose-like derivative () has a lower LogD (-1.2) due to hydroxyl groups, favoring aqueous environments .

Prodrug Potential: Acetylated derivatives (target compound, ) are likely prodrugs, as ester groups can be hydrolyzed in vivo to release active metabolites with free hydroxyl or carboxyl groups .

Research Implications

  • SAR Insights : The comparison highlights the importance of stereochemistry and substituent electronegativity (e.g., fluorine vs. bromine) in modulating bioavailability and target binding.
  • Synthetic Challenges: Introducing multiple acetyl groups (as in the target compound) requires precise regioselective synthesis to avoid byproducts, as noted in analogs from and .

生物活性

The compound [(2S,3R,4R,5R)-3-acetamido-4-acetyloxy-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate is a complex organic molecule with potential biological applications. Its structure includes multiple functional groups that may contribute to its biological activity, particularly in the context of medicinal chemistry. This article explores its biological activity, synthesis, and potential therapeutic implications based on available research findings.

Chemical Structure

The chemical structure of the compound can be summarized as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C16H22N2O7
  • Molecular Weight : 366.36 g/mol

Structural Features

FeatureDescription
Acetamido GroupContributes to potential anti-inflammatory properties.
Acetyloxy GroupMay enhance solubility and bioavailability.
Dioxopyrimidinyl MoietyImplicated in nucleoside analog activity.

Antiviral Properties

Recent studies have indicated that compounds similar to this structure exhibit significant antiviral activity, particularly against hepatitis B virus (HBV). For instance, nucleoside analogs with dioxopyrimidine moieties have shown potent inhibition of HBV polymerase.

Case Study: Nucleoside Analog Activity

In a study examining various nucleoside analogs:

  • Compound Tested : A related dioxopyrimidine derivative.
  • IC50 Value : 120 nM against HBV polymerase.
  • EC50 Value : 7.8 nM in cell-based assays.

These findings suggest that the presence of the dioxopyrimidine structure may enhance the antiviral efficacy of such compounds by improving their interaction with viral enzymes .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Inhibition of Viral Enzymes : The dioxopyrimidine moiety likely plays a critical role in inhibiting viral polymerases.
  • Cellular Uptake : The acetamido and acetyloxy groups may facilitate cellular uptake through enhanced solubility.
  • Potential for Drug Resistance : As with many antiviral agents, there is a risk of developing resistance; thus, ongoing research into novel scaffolds is crucial.

Synthetic Pathways

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Oxolane Ring : Utilizing sugar derivatives as starting materials.
  • Introduction of Functional Groups : Acetamido and acetyloxy groups are added through acetylation reactions.

Reaction Types

The compound can undergo various chemical reactions:

  • Hydrolysis : The acetoxy groups can be hydrolyzed to yield hydroxyl derivatives.
  • Substitution Reactions : Functional groups may be substituted under specific conditions to modify activity profiles.

Summary of Key Findings

Research has consistently highlighted the potential of compounds with similar structures in antiviral therapy:

Study FocusFindings
Antiviral ActivitySignificant inhibition of HBV polymerase.
Structure-Activity RelationshipDioxopyrimidine enhances biological efficacy.
Safety ProfileLow cytotoxicity at therapeutic concentrations.

Future Directions

Continued exploration into the biological activity of this compound may reveal new therapeutic avenues for treating viral infections and other diseases.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。